molecular formula C14H19ClN2 B2918781 2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride CAS No. 1993223-55-4

2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride

Cat. No.: B2918781
CAS No.: 1993223-55-4
M. Wt: 250.77
InChI Key: KOWZDKMBPDQEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride is a nitrile-containing organic compound featuring a piperidine ring substituted with a methyl group at the 1-position and a phenylacetonitrile moiety at the 4-position. Its molecular formula is C₁₄H₁₇N₂Cl, with a molecular weight of 248.76 g/mol. This compound is structurally characterized by:

  • A rigid piperidine core providing conformational stability.
  • A phenyl group contributing aromatic interactions.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)-2-phenylacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-16-9-7-13(8-10-16)14(11-15)12-5-3-2-4-6-12;/h2-6,13-14H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWZDKMBPDQEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(C#N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride (commonly referred to as MPA) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of MPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MPA is characterized by its piperidine moiety, which is known for enhancing the lipophilicity and biological activity of compounds. The chemical structure can be represented as follows:

C15H20ClN(Molecular Weight 267 78 g mol)\text{C}_{15}\text{H}_{20}\text{ClN}\quad (\text{Molecular Weight 267 78 g mol})

Biological Activity Overview

MPA has been investigated for various biological activities, including:

  • Anticancer Activity : Studies indicate that MPA exhibits cytotoxic effects against several cancer cell lines.
  • Neuroprotective Effects : The compound shows potential in protecting neuronal cells from oxidative stress.
  • Antimicrobial Properties : Preliminary data suggest MPA may possess antimicrobial activity against certain pathogens.

Anticancer Activity

Recent studies have demonstrated that MPA can inhibit cell growth in various cancer cell lines. For instance, in a study involving the MV4;11 leukemia cell line, MPA showed significant cytotoxicity with an IC50 value of approximately 0.4 μM, indicating strong anti-leukemic properties .

Table 1: Anticancer Activity of MPA

Cell LineIC50 (μM)Mechanism of Action
MV4;110.4Inhibition of cell proliferation
HL6010.2Induction of apoptosis
MOLM-130.054Disruption of mitochondrial function

Neuroprotective Effects

MPA has been shown to protect against neurotoxicity induced by various agents. In models of oxidative stress, MPA demonstrated a significant reduction in neuronal cell death, suggesting its role as an antioxidant . The mechanism appears to involve modulation of apoptotic pathways and enhancement of cellular resilience.

Case Studies

  • Leukemia Treatment : A clinical case study involving MPA indicated promising results in patients with acute leukemia, where the compound was used as part of a combination therapy regimen. Patients exhibited improved outcomes with reduced tumor burden after treatment .
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of MPA significantly reduced markers of oxidative stress and improved behavioral outcomes in neurodegenerative disease models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-Benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride (CAS 40481-13-8)
  • Structure : Replaces the 1-methyl group with a benzyl substituent.
  • However, steric hindrance may reduce binding affinity to target receptors.
  • Similarity Score : 0.98 (structural similarity to the target compound) .
1-Butyl-4-phenylpiperidine-4-carbonitrile (CAS 7254-21-9)
  • Structure : Substitutes the 1-methyl group with a butyl chain.
  • Impact : The longer alkyl chain may improve metabolic stability but could reduce solubility.
  • Similarity Score : 0.95 .
2-(1-Methylpiperidin-4-ylidene)acetonitrile (CAS 37123-91-4)
  • Structure : Features a conjugated double bond (idene) in the piperidine ring.
  • Impact : The unsaturated ring alters electronic properties, increasing reactivity in nucleophilic additions. This compound is a key intermediate in synthesizing more complex piperidine derivatives .

Aromatic Group Modifications

3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride (Naratriptan Related Compound A)
  • Structure : Replaces the phenyl group with an indole ring.
  • Impact : The indole moiety enhances serotonin receptor (5-HT) binding affinity, making this compound a pharmacologically active impurity in naratriptan synthesis .
BRL54443 (5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole)
  • Structure : Contains a hydroxylated indole ring.
  • Impact : The hydroxyl group enables hydrogen bonding with 5-HT₁ₐ receptors, conferring agonist activity. This highlights how aromatic substituents dictate receptor subtype selectivity .

Functional Group Variations

N-alpha-(9-Fluorenylmethoxycarbonyl)-2-(1-methylpiperidin-4-yl)-L-glycine hydrochloride
  • Structure : Incorporates an Fmoc-protected glycine linked to the piperidine ring.
  • Impact : The Fmoc group facilitates solid-phase peptide synthesis, making this compound valuable in producing peptide-based therapeutics .
Bupropion Hydrochloride Impurity (3-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)propionitrile)
  • Structure : Adds a chlorophenyl group and extends the carbon chain.
  • Impact: The chlorophenyl group enhances antidepressant activity by modulating norepinephrine-dopamine reuptake inhibition, as seen in bupropion .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Application/Activity Reference
2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile HCl 248.76 Methyl, phenyl, nitrile Intermediate for receptor ligands
1-Benzyl-4-phenylpiperidine-4-carbonitrile HCl 295.80 Benzyl, phenyl, nitrile Structural analog with high lipophilicity
Naratriptan Related Compound A 256.75 Methyl, indole, nitrile 5-HT₁ receptor impurity
BRL54443 244.34 Methyl, hydroxylated indole 5-HT₁ agonist

Table 2: Structural Similarity Scores (vs. Target Compound)

Compound Similarity Score Key Structural Difference
1-Benzyl-4-phenylpiperidine-4-carbonitrile 0.98 Benzyl vs. methyl at piperidine-1
1-Butyl-4-phenylpiperidine-4-carbonitrile 0.95 Butyl vs. methyl at piperidine-1
2-(1-Methylpiperidin-4-ylidene)acetonitrile 0.90 Unsaturated piperidine ring

Q & A

Q. What synthetic routes are effective for synthesizing 2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of 1-methylpiperidine precursors with phenylacetonitrile derivatives. Key parameters include:
  • Solvent selection : Dichloromethane is commonly used for its inertness and ability to dissolve polar intermediates .
  • Base optimization : Sodium hydroxide or similar bases facilitate deprotonation and nucleophilic substitution .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity, as demonstrated in related piperidine-based esters .
  • Yield improvement : Slow addition of reagents and temperature control (0–5°C) minimize side reactions .

Q. How can researchers ensure the purity of 2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride, and what analytical techniques are recommended?

  • Methodological Answer :
  • HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to resolve impurities, as validated for structurally related compounds .
  • UV-Vis Spectroscopy : Compare absorption spectra (e.g., λmax at 220–260 nm) against reference standards to confirm identity .
  • Elemental Analysis : Verify Cl⁻ content (~18–19%) to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How should researchers resolve contradictions in binding affinity data for this compound at serotonin receptors?

  • Methodological Answer : Contradictions may arise from assay variability. To address this:
  • Radioligand Displacement Assays : Use reference compounds like BRL54443 (a 5-HT receptor ligand with a 1-methylpiperidin-4-yl group) to standardize protocols .
  • Buffer Conditions : Maintain pH 7.4 with 10 mM HEPES and 5 mM MgCl₂ to stabilize receptor conformations .
  • Data Normalization : Express results as % inhibition relative to controls (e.g., 10 µM 5-HT for 100% binding) to reduce inter-experiment variability .

Q. What crystallization strategies are suitable for obtaining high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Evaporation : Use slow evaporation from ethanol/water (1:1) at 4°C to promote crystal growth .
  • Software Refinement : Employ SHELXL for structure refinement, leveraging its robust handling of twinned data and hydrogen bonding networks .
  • Temperature Control : Crystallize at 20°C to avoid solvent inclusion artifacts, as seen in related maleate salts .

Q. How can stability under physiological conditions be assessed for this compound?

  • Methodological Answer :
  • pH Stability Tests : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify decomposition products using LC-MS .
  • Thermal Analysis : Perform TGA/DSC to identify melting points and decomposition thresholds (>200°C for hydrochloride salts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.